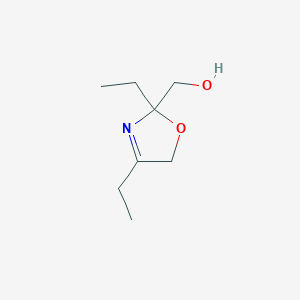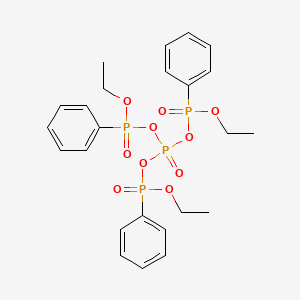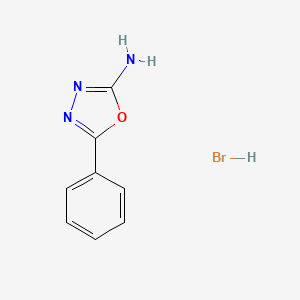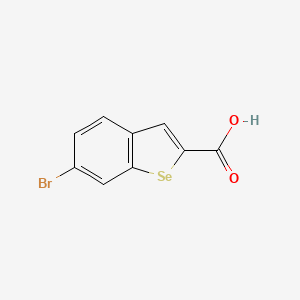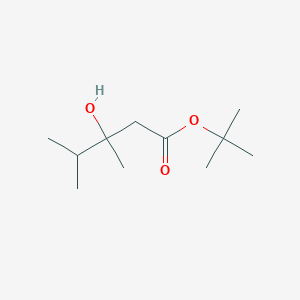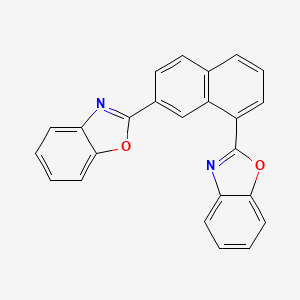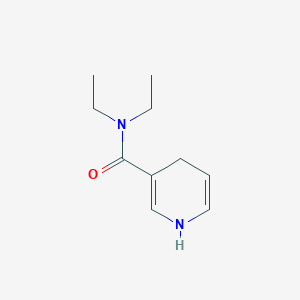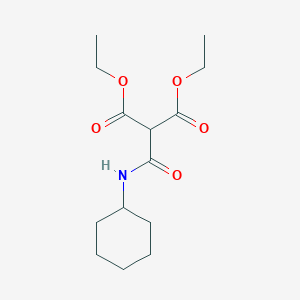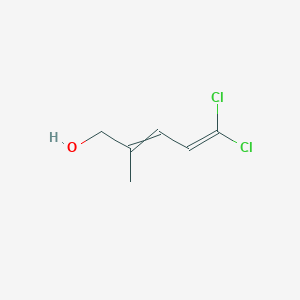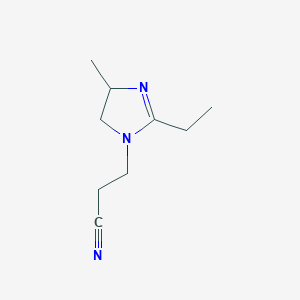
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propanenitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production of imidazole derivatives often involves scalable synthetic routes with decreased reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has been achieved using a scalable synthetic route that reduces the number of reaction steps, paving the way for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel and copper catalysts for cyclization and oxidation reactions. Conditions such as mild temperatures and the presence of specific solvents can influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of amido-nitriles can lead to the formation of disubstituted imidazoles .
Applications De Recherche Scientifique
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials.
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, imidazole derivatives can inhibit certain enzymes, leading to antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is similar in structure but lacks the ethyl and propanenitrile groups.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Another similar compound with different functional groups.
Uniqueness
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl and propanenitrile groups differentiates it from other imidazole derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
63297-35-8 |
|---|---|
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
3-(2-ethyl-4-methyl-4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H15N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h8H,3-4,6-7H2,1-2H3 |
Clé InChI |
LEQYIFUALGBICA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(CN1CCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


